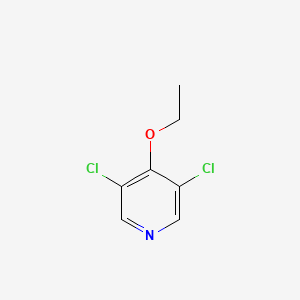

3,5-Dichloro-4-ethoxypyridine

Description

3,5-Dichloro-4-ethoxypyridine: is a chemical compound belonging to the pyridine family. It is characterized by its colorless to yellowish liquid appearance and has the molecular formula C7H7Cl2NO . This compound has garnered significant attention in the scientific community due to its potential biological and industrial applications.

Properties

IUPAC Name |

3,5-dichloro-4-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-2-11-7-5(8)3-10-4-6(7)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBYWCPCPVFGDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705478 | |

| Record name | 3,5-Dichloro-4-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289009-67-1 | |

| Record name | 3,5-Dichloro-4-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dichloro-4-ethoxypyridine typically involves the chlorination of 4-ethoxypyridine. The process can be carried out using chlorine gas in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at temperatures ranging from 0°C to 50°C to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts, such as weak-base ion-exchange resins, can enhance the reaction rate and yield . Post-reaction purification involves filtration, solvent extraction, and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-ethoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

Reduction Reactions: The compound can be reduced to form this compound derivatives with different functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

Substitution: Formation of 3,5-dichloro-4-aminopyridine or 3,5-dichloro-4-thiopyridine.

Oxidation: Formation of 3,5-dichloro-4-formylpyridine or 3,5-dichloro-4-carboxypyridine.

Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

Chemistry: 3,5-Dichloro-4-ethoxypyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is utilized to study the effects of pyridine derivatives on cellular processes. It is also used in the development of bioactive molecules with potential therapeutic applications.

Medicine: Its derivatives are investigated for their antimicrobial, antifungal, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-ethoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in various biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Molecular Targets and Pathways:

Enzymes: Inhibition of enzymes such as kinases or proteases.

Receptors: Modulation of receptor activity by binding to receptor sites.

Signaling Pathways: Interference with signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

3,5-Dichloro-4-formylpyridine: Similar structure but with a formyl group instead of an ethoxy group.

3,5-Dichloro-4-hydroxypyridine: Contains a hydroxyl group instead of an ethoxy group.

3,5-Dichloro-4-methylpyridine: Features a methyl group in place of the ethoxy group.

Uniqueness: 3,5-Dichloro-4-ethoxypyridine is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies .

Biological Activity

3,5-Dichloro-4-ethoxypyridine is a chlorinated pyridine derivative that has garnered attention for its potential biological activities. This compound is of interest in various fields including pharmacology, agrochemistry, and environmental science due to its interactions with biological systems and its effects on cellular processes.

Chemical Structure and Properties

This compound has the following chemical formula: CHClN. The presence of chlorine atoms at the 3 and 5 positions of the pyridine ring, along with an ethoxy group at the 4 position, contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or modulator by binding to active sites or receptor sites, thereby altering the activity of these biological molecules. The specific pathways and targets can vary depending on the context of its application.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by targeting enzymes involved in cell wall synthesis. This mechanism is crucial for its effectiveness as an antimicrobial agent .

Antifungal Properties

In addition to antibacterial activity, this compound has demonstrated antifungal properties. Studies have shown that it can inhibit fungal pathogens through similar mechanisms as those observed in bacterial inhibition, likely involving disruption of critical metabolic pathways .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by excessive inflammation .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against tested strains, demonstrating its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Study 2: Antifungal Activity

Another investigation focused on the antifungal activity of this compound against common fungal pathogens such as Candida albicans. The study reported an MIC value of 25 µg/mL, indicating effective inhibition of fungal growth.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 25 |

| Aspergillus niger | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.